
6-(Chloroacetyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloroacetyl)quinolin-2(1H)-one is a quinoline derivative featuring a chloroacetyl substituent at the C6 position of the quinolin-2(1H)-one core. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial, anticancer, and enzyme inhibition applications .
Scientific Research Applications
Biological Activities
Research indicates that 6-(Chloroacetyl)quinolin-2(1H)-one exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anticancer Potential : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth by targeting specific oncogenic pathways, such as those involving epidermal growth factor receptor (EGFR) and BRAF mutations .
- Antioxidant Properties : Some studies suggest that this compound may also exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Research
In a study examining the antiproliferative effects of quinoline derivatives, this compound was found to inhibit cell growth in various cancer types. The most effective derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells compared to standard chemotherapy agents .
Antimicrobial Studies
Another research project focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-(Bromoacetyl)quinolin-2(1H)-one | Contains bromo instead of chloro | Moderate antibacterial activity |
6-(Acetyl)quinolin-2(1H)-one | Lacks halogen substitution | Limited anticancer potential |
This compound | Chloroacetyl group enhances reactivity | Significant antimicrobial and anticancer activity |
This table illustrates how the presence of different substituents can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(Chloroacetyl)quinolin-2(1H)-one, and how are they confirmed experimentally?
The compound features a quinolin-2(1H)-one core with a chloroacetyl substituent at position 5. Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD), which reveals deviations of substituents from the quinoline plane (e.g., Cl atom deviation: 0.142 Å) and intermolecular interactions like N–H⋯O hydrogen bonds and aromatic stacking (centroid distance: 3.685 Å) . For routine characterization, use NMR spectroscopy to identify the keto-enol tautomerism (e.g., δ ~5.8 ppm for N–H in 1H NMR) and IR to confirm carbonyl stretches (~1660 cm−1) .
Q. What synthetic routes are available for preparing this compound?
A common method involves alkylation of quinolin-2(1H)-one derivatives. For example, react 6-chloroquinolin-2(1H)-one with chloroacetyl chloride under basic conditions (K2CO3/DMF) at 60–80°C. Monitor regioselectivity via TLC and purify via recrystallization (e.g., methanol/water) to isolate the N- or O-alkylated product. Yields depend on substituent steric effects: C(6)-substituted derivatives favor N-alkylation (N/O ratio ~7:1 with chloroacetone) .
Q. How can purity and stability of this compound be ensured during storage?
Store under inert conditions (N2, −20°C) to prevent hydrolysis of the chloroacetyl group. Purity is validated via HPLC (>98%) and melting point analysis. Stability studies under varying pH (2–10) and temperature (25–60°C) should be conducted, with degradation monitored by UV-Vis spectroscopy .
Advanced Research Questions
Q. How do computational methods aid in optimizing the synthesis of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, compute activation energies for N- vs. O-alkylation to rationalize regioselectivity. Solvent effects (DMF vs. acetone) are modeled using the SMD continuum approach, aligning with experimental N/O ratios . Pair these with molecular dynamics simulations to assess steric hindrance from C(6) substituents .
Q. What strategies mitigate competing N- and O-alkylation during synthesis?
Steric and electronic factors dominate regioselectivity:
- Substituent position : C(6) substituents (e.g., Cl) favor N-alkylation due to reduced steric hindrance, while C(8) substituents (e.g., OMe) direct alkylation exclusively to O .
- Alkylating agent : Bulky agents (e.g., 2-bromoacetophenone) reduce N-alkylation (N/O ratio ~2.7) compared to smaller agents like chloroacetone (N/O ratio ~7.1) .
- Base selection : K2CO3 in DMF maximizes yields, while phase-transfer catalysts (e.g., TBAB) may alter selectivity .
Q. How is the biological activity of this compound evaluated in anticancer research?
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .
- Mechanistic studies : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR. Validate binding via SPR or ITC .
Comparison with Similar Compounds
Structural Comparison with Analogues
Substituent Position and Electronic Effects
- C6 Substitution: The chloroacetyl group at C6 distinguishes this compound from analogues like 6-chloro-quinolin-2(1H)-one (), where a simple chlorine atom occupies the same position. The acetyl moiety increases steric bulk and introduces a ketone functional group, which may alter hydrogen-bonding interactions and π-π stacking observed in the crystal structure of the chlorine-only analogue .
- C3 vs. C6 Substitution: In 3-acetyl-6-chloro-1-ethyl-4-phenyl-quinolin-2(1H)-one (), the acetyl group at C3 results in distinct electronic effects compared to C6 substitution.
Functional Group Variations
- Chloroacetyl vs. Fluoroaromatic Amide : Compound 6a (fluoro-substituted aromatic amide at C6, ) demonstrated potent antimicrobial activity (MIC = 16–32 μg/mL). The chloroacetyl group’s higher lipophilicity and reactivity may confer broader target specificity but could reduce solubility .
- Heterocyclic Additions: Derivatives like 3f (pyridinyl-triazolyl substituents at C3 and C6, ) highlight the impact of heterocyclic groups on target affinity. The chloroacetyl group’s electrophilic nature may enable covalent binding to cysteine residues in enzymes, a mechanism absent in non-reactive analogues .
Table 1: Structural and Electronic Comparison of Key Analogues
Antimicrobial Activity
- Fluoro-Substituted Analogues: Compound 6a () showed superior activity against P. aeruginosa (MIC = 16 μg/mL) compared to streptomycin. The chloroacetyl group’s reactivity might enhance bacterial membrane disruption but could also increase toxicity .
- Isoxazoline Derivatives (): Substitution with isoxazoline at C3 improved antimicrobial potency, suggesting that C6 chloroacetyl may synergize with heterocycles at other positions .
Enzyme Inhibition
- Anticoagulant Analogues: Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones () inhibit FXa and FXIa via hybridization strategies. The chloroacetyl group’s electrophilicity could target serine proteases but may lack the selectivity of hybrid scaffolds .
- EGFR/HER-2 Inhibitors : Compound 3f () achieved dual inhibition through pyridinyl-triazolyl groups. Chloroacetyl’s smaller size might limit receptor binding compared to bulkier substituents .
Physicochemical and Crystallographic Properties
- Crystal Packing: The chlorine atom in 6-chloro-quinolin-2(1H)-one deviates 0.142 Å from the ring plane, forming N–H⋯O hydrogen bonds and π-π interactions (3.685 Å) . The chloroacetyl group’s bulkiness may disrupt these interactions, reducing crystallinity but improving solubility.
Properties
CAS No. |
80834-83-9 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-(2-chloroacetyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1-5H,6H2,(H,13,15) |
InChI Key |
ZDZLUAJGHKSFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.